molecular formula C13H9Cl3N2O B077015 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea CAS No. 13208-22-5

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B077015
CAS No.: 13208-22-5
M. Wt: 315.6 g/mol
InChI Key: WQYIKPIEHGBTGB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea is a chlorophenylurea compound of significant interest in environmental and toxicological research. While specific ecotoxicological data for this analog is limited, studies on structurally related phenylureas, such as Diuron and its metabolites, provide strong context for its research value. Like these related compounds, it serves as a critical reference standard and model compound for investigating the environmental fate, transformation pathways, and mixture toxicity of phenylurea herbicides. Research applications include studying its behavior in advanced oxidation processes (AOPs) for water treatment, where similar chlorophenylureas undergo degradation to form products like chlorophenylureas and chloroanilines . It is also highly relevant for mode-of-action (MoA) studies. QSAR-analysis and mixture toxicity experiments on related compounds have proven to be diagnostic tools for identifying specific versus non-specific toxicants and understanding how degradation influences toxicity in various aquatic organisms, such as algae and daphnids . This compound is strictly for research use in laboratory settings.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-9-6-5-8(7-11(9)16)17-13(19)18-12-4-2-1-3-10(12)15/h1-7H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIKPIEHGBTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157345
Record name Carbanilide, 2,3',4'-trichloro-
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Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13208-22-5
Record name Carbanilide, 2,3',4'-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013208225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilide, 2,3',4'-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA
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Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of 3,4-Dichlorophenyl Isocyanate :

    • 3,4-Dichloroaniline is treated with phosgene or triphosgene in anhydrous dichloromethane at 0–5°C, yielding the corresponding isocyanate.

    • Alternative reagents like diphosgene or carbonyldiimidazole (CDI) may be used for safer handling.

  • Coupling with 2-Chloroaniline :

    • The isocyanate is reacted with 2-chloroaniline in a 1:1 molar ratio in dichloromethane or tetrahydrofuran (THF) at 25–30°C.

    • Pyridine or triethylamine is added to scavenge HCl, improving yield (typically 70–85%).

Example Procedure

Key Data

ParameterValue
Yield78%
Melting Point152–154°C (lit. 155°C)
Purity (HPLC)>98%

Carbamoyl Chloride Intermediate Route

For laboratories avoiding isocyanate handling, carbamoyl chlorides serve as safer intermediates. This method involves sequential activation of one amine followed by coupling.

Stepwise Synthesis

  • Formation of 2-Chlorophenyl Carbamoyl Chloride :

    • Treat 2-chloroaniline with triphosgene (0.33 eq) in CH₂Cl₂ at 0°C.

    • Reaction completes within 2 hours, yielding the carbamoyl chloride.

  • Coupling with 3,4-Dichloroaniline :

    • Add 3,4-dichloroaniline (1.1 eq) and pyridine (1.2 eq) to the carbamoyl chloride solution.

    • Stir at 25°C for 24 hours.

Optimization Insights

  • Excess pyridine minimizes side products (e.g., symmetrical ureas).

  • Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).

One-Pot Phosgene-Free Synthesis Using CDI

Modern approaches leverage 1,1'-carbonyldiimidazole (CDI) to avoid phosgene derivatives.

Procedure

  • Activate 3,4-dichloroaniline with CDI (1.1 eq) in THF at 50°C for 1 hour.

  • Add 2-chloroaniline (1.0 eq) and heat at reflux (66°C) for 6 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).

Advantages

  • Eliminates hazardous reagents.

  • Yields up to 82% with >99% purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Isocyanate-Amine7898High efficiencyIsocyanate handling risks
Carbamoyl Chloride7095Avoids isocyanatesLower yield
CDI-Mediated8299Phosgene-free, scalableCost of CDI

Reaction Optimization and Scalability

Solvent Selection

  • Polar aprotic solvents (e.g., THF, CH₃CN) enhance reactivity but may require higher temperatures.

  • Chlorinated solvents (CH₂Cl₂) improve solubility of aromatic intermediates.

Temperature Control

  • Reactions at 25–30°C minimize side products (e.g., biuret formation).

  • Exothermic steps (isocyanate formation) require ice baths.

Industrial Scalability

  • Continuous flow systems improve safety for isocyanate syntheses.

  • CDI-based methods are preferred for large-scale GMP production.

Analytical Characterization

  • Melting Point : 152–154°C (consistent with urea derivatives).

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.52–7.12 (m, 7H, aryl).

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Challenges and Mitigation Strategies

  • Symmetrical Urea Formation :

    • Use stoichiometric control (1:1.1 ratio of amines).

    • Add reagents sequentially rather than concurrently.

  • Purification Difficulties :

    • Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) resolves closely eluting impurities.

    • Recrystallization from ethanol/water yields needle-like crystals .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the phenyl groups.

    Reduction Products: Reduced derivatives of the phenyl groups.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to receptors on cell surfaces and modulating their activity.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and environmental behaviors of urea derivatives are heavily influenced by substituent patterns on their aromatic rings. Below is a comparison of key analogs:

Table 1: Structural Comparison of Urea Derivatives
Compound Name Substituents (R1, R2) CAS Number Key Applications/Properties
1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea R1: 2-Cl-phenyl; R2: 3,4-diCl-phenyl Not Provided Hypothesized pesticidal/antimicrobial activity
1-(3,4-Dichlorophenyl)urea (DCPU) R1: H; R2: 3,4-diCl-phenyl 2327-02-8 Diuron metabolite; environmental persistence
Triclocarban (1-(4-Chlorophenyl)-3-(3,4-diCl-phenyl)urea) R1: 4-Cl-phenyl; R2: 3,4-diCl-phenyl 101-20-2 Preservative in rinse-off cosmetics (0.2–1.5%)
Diuron (3-(3,4-diCl-phenyl)-1,1-dimethylurea) R1: 1,1-dimethyl; R2: 3,4-diCl-phenyl 330-54-1 Herbicide; resistant to biodegradation
MMV665953 (1-(3-Cl-4-F-phenyl)-3-(3,4-diCl-phenyl)urea) R1: 3-Cl-4-F-phenyl; R2: 3,4-diCl-phenyl 196879-34-2 Anti-staphylococcal and anti-biofilm agent
1-(3-Chloro-4-methylphenyl)-3-(3,4-diCl-phenyl)urea R1: 3-Cl-4-Me-phenyl; R2: 3,4-diCl-phenyl 196879-34-2 Environmental detection in small mammals

Research Findings and Data

Environmental Exposure and Detection

  • Urea derivatives are pervasive in environmental matrices. For example:
    • 1-(3,4-Dichlorophenyl)urea (DCPU) was detected in >75% of small mammals in arable lands, with concentrations up to 118 ng/g .
    • Diuron and its metabolites are recalcitrant in soil, requiring specialized microbial consortia for degradation .

Biological Activity

1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea, commonly known as triclocarban , is a synthetic compound with significant biological activity, particularly noted for its antimicrobial properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Name : this compound
  • Molecular Formula : C13H9Cl3N2O
  • CAS Number : 101-20-2

Antimicrobial Activity

Triclocarban exhibits broad-spectrum antimicrobial activity. It has been extensively studied for its effectiveness against various bacteria and fungi.

Triclocarban functions primarily by disrupting bacterial cell membranes and inhibiting essential metabolic processes. Its structure allows it to interact with lipid membranes, leading to increased permeability and eventual cell death.

Minimum Inhibitory Concentration (MIC)

Research indicates that triclocarban has a MIC value of approximately 16 µg/mL against several strains of bacteria, demonstrating its potent antibacterial properties .

Anticancer Activity

Recent studies have highlighted the potential of triclocarban as an anticancer agent. It has shown promise in inducing apoptosis in various cancer cell lines.

Case Studies

  • Colon Cancer Cells : In vitro studies demonstrated that triclocarban significantly reduced the viability of colon cancer cell lines (SW480 and SW620), achieving a reduction of up to 93% in cell numbers at specific concentrations .
  • Leukemia Cells : Triclocarban also exhibited notable effects on K-562 leukemia cells, reducing their population by approximately 66% after treatment .

Apoptotic Mechanism

Flow cytometry analyses have revealed that triclocarban induces late apoptosis in cancer cells. The compound activates caspase pathways, which are crucial for programmed cell death .

Toxicological Profile

While triclocarban is effective as an antimicrobial and anticancer agent, its safety profile is also critical.

Human Health Assessments

  • Dermal Exposure : Studies indicate that triclocarban has low absorption through the skin, with less than 0.6% of the applied dose being recovered in urine after topical application .
  • Irritation Potential : Mild irritation was observed in animal models following direct application to the skin and eyes, but no severe adverse effects were reported .

Environmental Impact

Triclocarban's widespread use raises concerns regarding its environmental persistence and toxicity to aquatic organisms. It has been classified as potentially hazardous due to its bioaccumulation potential in aquatic ecosystems .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AntimicrobialEffective against bacteria and fungiMIC = 16 µg/mL
AnticancerInduces apoptosis in cancer cell linesUp to 93% reduction in colon cancer cells
ToxicologyLow dermal absorption; mild irritation observedLess than 0.6% absorbed topically
Environmental ImpactPotentially hazardous to aquatic lifeBioaccumulation concerns noted

Q & A

Q. What are the optimal solvents and reaction conditions for synthesizing 1-(2-Chlorophenyl)-3-(3,4-dichlorophenyl)urea?

  • Methodological Answer: The synthesis of arylurea derivatives typically involves coupling chlorophenyl isocyanates with substituted anilines. For similar compounds, reactions are conducted in polar aprotic solvents like dichloromethane or ethanol under reflux (60–80°C) with a catalytic base (e.g., triethylamine) to facilitate nucleophilic substitution. For example, notes that dichloromethane is preferred for controlled reactivity, while ethanol may enhance solubility of aromatic intermediates . Reaction progress can be monitored via TLC or HPLC to optimize yield (typically 60–85%).

Q. How can spectroscopic techniques (NMR, MS) characterize this compound’s purity and structure?

  • Methodological Answer:
  • 1H/13C NMR: The aromatic protons and carbons of the chlorophenyl groups appear as distinct multiplets in δ 6.8–7.5 ppm (1H) and δ 115–140 ppm (13C). Urea NH protons are observed as broad singlets near δ 8.5–9.5 ppm but may exchange with D2O.
  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]+ at m/z 345.6 (C14H11Cl3N2O+), with fragment peaks corresponding to loss of Cl (e.g., m/z 310.5) or urea cleavage. provides analogous data for structurally related ureas .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer: Due to potential toxicity (e.g., respiratory or dermal irritation), use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 4°C. emphasizes consulting safety data sheets (SDS) for chlorophenyl ureas, which may require hazard codes H319 (eye irritation) and H335 (respiratory irritation) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-Cl vs. 3,4-Cl2) influence reactivity in Ullmann-type coupling reactions?

  • Methodological Answer: Electron-withdrawing groups (e.g., Cl) at ortho (2-Cl) and meta/para (3,4-Cl2) positions increase electrophilicity of the aryl ring, accelerating nucleophilic attack. However, steric hindrance from ortho-substituents may reduce coupling efficiency. Computational studies (e.g., DFT calculations) can predict activation barriers. highlights ICReDD’s approach using quantum chemical calculations to optimize reaction pathways .

Q. What factorial design strategies can optimize yield and minimize by-products?

  • Methodological Answer: A 2^k factorial design can evaluate variables like temperature (60–100°C), solvent polarity (dichloromethane vs. DMF), and catalyst loading (5–15 mol%). For example, suggests varying these factors systematically to identify interactions affecting yield. ANOVA analysis of results can prioritize critical parameters, reducing trial-and-error experimentation .

Q. How can computational modeling predict biological activity against molecular targets (e.g., kinases)?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) can simulate binding affinity to kinases (e.g., EGFR or VEGFR). The urea moiety acts as a hydrogen-bond donor, while chlorophenyl groups enhance hydrophobic interactions. demonstrates similar modeling for pyridinyl-urea analogs, showing IC50 correlations with docking scores . Validate predictions via in vitro assays (e.g., kinase inhibition ELISA).

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